molecular formula C10H15Cl2N5 B12714255 1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride CAS No. 84807-07-8

1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride

Katalognummer: B12714255
CAS-Nummer: 84807-07-8
Molekulargewicht: 276.16 g/mol
InChI-Schlüssel: BBSIBSJAOVEMST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride is a compound that belongs to the benzotriazole family, which is known for its diverse applications in medicinal chemistry and material sciences. Benzotriazole derivatives have exhibited properties such as anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The addition of a piperazine moiety enhances its potential for biological interactions, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride typically involves the reaction of benzotriazole with piperazine under specific conditions. One common method includes:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .

Vergleich Mit ähnlichen Verbindungen

1H-Benzotriazole, 4-(1-piperazinyl)-, dihydrochloride can be compared with other benzotriazole derivatives and piperazine-containing compounds:

Eigenschaften

CAS-Nummer

84807-07-8

Molekularformel

C10H15Cl2N5

Molekulargewicht

276.16 g/mol

IUPAC-Name

4-piperazin-1-yl-2H-benzotriazole;dihydrochloride

InChI

InChI=1S/C10H13N5.2ClH/c1-2-8-10(13-14-12-8)9(3-1)15-6-4-11-5-7-15;;/h1-3,11H,4-7H2,(H,12,13,14);2*1H

InChI-Schlüssel

BBSIBSJAOVEMST-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC=CC3=NNN=C32.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.